4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

GLP-1R PAM Lipophilicity Drug design

4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2034367-29-6) is a synthetic small molecule (MW 398.4 g/mol, C19H21F3N2O4) composed of a morpholine-3,5-dione heterocycle connected via a piperidine spacer to a 4-(trifluoromethyl)phenylpropanoyl moiety. The compound belongs to the morpholine-3,5-dione class, a scaffold historically explored for antisecretory and cardiotonic applications , and has been annotated as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).

Molecular Formula C19H21F3N2O4
Molecular Weight 398.382
CAS No. 2034367-29-6
Cat. No. B2781501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
CAS2034367-29-6
Molecular FormulaC19H21F3N2O4
Molecular Weight398.382
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COCC2=O)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H21F3N2O4/c20-19(21,22)14-4-1-13(2-5-14)3-6-16(25)23-9-7-15(8-10-23)24-17(26)11-28-12-18(24)27/h1-2,4-5,15H,3,6-12H2
InChIKeyCRANWIPNTPBDOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2034367-29-6): Core Scaffold and Physicochemical Identity for GLP-1R Modulator Procurement


4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2034367-29-6) is a synthetic small molecule (MW 398.4 g/mol, C19H21F3N2O4) composed of a morpholine-3,5-dione heterocycle connected via a piperidine spacer to a 4-(trifluoromethyl)phenylpropanoyl moiety [1]. The compound belongs to the morpholine-3,5-dione class, a scaffold historically explored for antisecretory and cardiotonic applications [2], and has been annotated as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) [3]. Its computed XLogP3 of 2, zero hydrogen bond donors, and seven hydrogen bond acceptors [1] define a physicochemical profile distinct from morpholine-based GLP-1R PAMs such as V-0219, and differentiate it from close analogs bearing benzoyl, sulfonyl, or alternative aryl-propanoyl substituents.

Why Structurally Proximal Analogs of 4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione Cannot Be Assumed Interchangeable in GLP-1R Research


Within the morpholine-3,5-dione chemical space, subtle modifications to the N-acyl substituent on the piperidine ring produce profound differences in target engagement, physicochemical properties, and metabolic stability. For GLP-1R PAM discovery, the precise nature of the linker between the aryl ring and the piperidine core is a critical SAR determinant: V-0219, a structurally related GLP-1R PAM, employs a 1,2,4-oxadiazole linker and achieves subnanomolar potentiation of insulin secretion [1], while the target compound replaces this with a flexible propanoyl chain—a change expected to alter conformational dynamics, hydrogen-bonding capacity, and off-rate at the allosteric site. The morpholine-3,5-dione ring introduces two carbonyl oxygens absent in the parent morpholine of V-0219, modifying both polarity and metabolic soft-spot profile. Generic substitution within this series without head-to-head comparative data therefore risks selecting a compound with uncharacterized potency, selectivity, or pharmacokinetic behavior, undermining reproducibility in GLP-1R pharmacological studies.

Quantitative Differentiation Evidence for 4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione Against Closest Analogs


Lipophilicity (XLogP3) Comparison Versus the Morpholine-Based GLP-1R PAM V-0219

The target compound has a computed XLogP3 of 2 [1], significantly lower than V-0219 (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine), which bears an oxadiazole linker and has a computed XLogP3 of approximately 3.0–3.5 (estimated by the same PubChem method) [2]. The morpholine-3,5-dione core of the target compound introduces two carbonyl groups that increase polarity and reduce logP compared to the parent morpholine in V-0219.

GLP-1R PAM Lipophilicity Drug design

Hydrogen Bond Acceptor/Donor Profile Differentiation from Morpholine-Based GLP-1R PAMs

The target compound possesses 7 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD) [1]. The morpholine-3,5-dione ring contributes two additional carbonyl oxygen HBA sites compared to V-0219, which has approximately 5 HBA (primarily from the morpholine oxygen, oxadiazole nitrogens, and trifluoromethyl group) and 0 HBD [2]. This altered HBA profile can differentially engage polar residues within the allosteric binding pocket of GLP-1R.

Hydrogen bonding Drug-receptor interaction ADME

Rotatable Bond Flexibility: Propanoyl Linker Versus Rigid Linkers in GLP-1R PAM Analogs

The target compound has 4 rotatable bonds [1], primarily from the propanoyl linker connecting the piperidine ring to the 4-(trifluoromethyl)phenyl group. In contrast, V-0219 employs a rigid 1,2,4-oxadiazole linker that restricts conformational freedom to approximately 3 rotatable bonds [2]. The additional rotational degree of freedom in the target compound may allow the trifluoromethylphenyl group to sample a broader conformational space within the receptor allosteric pocket.

Conformational flexibility Linker SAR Allosteric modulation

Metabolic Soft-Spot Differentiation: Morpholine-3,5-dione Versus Morpholine in V-0219

The morpholine-3,5-dione ring in the target compound contains two amide-like carbonyl groups, which are susceptible to hydrolytic ring-opening under physiological conditions, a property distinct from the ether-oxygen-containing morpholine ring of V-0219 [1]. Literature on 4-substituted 3,5-morpholinediones demonstrates that this scaffold can undergo metabolic hydrolysis to yield (2-amino-2-oxoethoxy)acetic acid derivatives [2]. V-0219, by contrast, is metabolized primarily via N-dealkylation and oxidation of the morpholine ring, as inferred from its in vivo oral efficacy data [1].

Metabolic stability Morpholinedione Hepatic clearance

Absence of Experimental GLP-1R PAM Potency Data Versus V-0219 Reference Benchmark

V-0219, a benchmark morpholine-based GLP-1R PAM, has a reported subnanomolar potency in insulin secretion potentiation assays (EC50 < 1 nM in the presence of GLP-1) and demonstrated in vivo efficacy in rodent models of diabesity [1]. No experimental GLP-1R PAM potency, binding affinity, or functional efficacy data have been published in the peer-reviewed literature or deposited in public databases (BindingDB, ChEMBL) for 4-(1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione as of 2026 [2]. This data gap represents both a limitation and a differentiation opportunity: the target compound's altered scaffold (morpholine-3,5-dione vs. morpholine; propanoyl vs. oxadiazole linker) may yield a distinct PAM efficacy or cooperativity profile that remains to be characterized.

GLP-1R PAM potency Insulin secretion

Para-Trifluoromethyl Substitution Versus Ortho/Unsubstituted Aryl Analogs in Morpholine-3,5-dione Series

Within the 4-(1-(3-arylpropanoyl)piperidin-4-yl)morpholine-3,5-dione sub-series, the target compound bears a para-trifluoromethyl substituent on the phenyl ring. Closely cataloged analogs include 4-(1-(3-(o-tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione (ortho-methyl) and 4-[1-[3-(3,4-dichlorophenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione (3,4-dichloro) . The para-CF3 group imparts a strong electron-withdrawing effect (Hammett σp = 0.54) that reduces the electron density of the aryl ring and increases metabolic stability relative to electron-donating or unsubstituted phenyl analogs, a class-level inference well-established in medicinal chemistry.

SAR Trifluoromethyl Aryl substitution

Recommended Research and Procurement Application Scenarios for 4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2034367-29-6)


GLP-1R Allosteric Modulator Scaffold-Hopping and SAR Expansion

Investigators seeking to expand the chemical space of GLP-1R positive allosteric modulators beyond the morpholine/oxadiazole scaffold defined by V-0219 should procure this compound as a morpholine-3,5-dione-based alternative. Its lower computed XLogP3 (2 vs. ~3.0–3.5 for V-0219) [1] and distinct hydrogen bond acceptor profile (7 HBA vs. ~5 HBA) [1] offer a differentiated physicochemical starting point. The propanoyl linker provides an additional rotatable bond (4 vs. 3) [1], enabling exploration of linker flexibility–activity relationships at the GLP-1R allosteric site. Procurement is recommended as part of a focused library that includes the o-tolyl and 3,4-dichloro analogs for systematic aryl substitution SAR .

Metabolic Stability Profiling of Morpholine-3,5-dione versus Morpholine Scaffolds

This compound serves as a tool to directly compare the metabolic stability of the morpholine-3,5-dione ring system against the morpholine scaffold of V-0219. The two amide bonds in the morpholine-3,5-dione core are predicted hydrolytic soft spots [1], while the para-CF3 group on the phenyl ring is expected to resist CYP-mediated oxidation (Hammett σp = 0.54) [1]. Procurement for head-to-head microsomal or hepatocyte stability assays against V-0219 will generate essential data for prioritizing chemotypes in GLP-1R PAM lead optimization programs.

Crystallography and Biophysical Binding Studies of GLP-1R Allosteric Modulators

The distinct hydrogen bond acceptor geometry of the morpholine-3,5-dione core (two carbonyl oxygens positioned for bidentate interactions) [1] makes this compound a valuable probe for co-crystallography or cryo-EM studies aimed at mapping the GLP-1R allosteric binding pocket. The absence of published potency data [1] does not preclude its use as a tool ligand for structural biology, provided that binding is confirmed by surface plasmon resonance (SPR) or thermal shift assays prior to crystallization trials.

Chemical Biology Tool for GLP-1R Pathway Deconvolution

Given its structural divergence from V-0219—specifically the propanoyl versus oxadiazole linker and morpholine-3,5-dione versus morpholine core [1]—this compound can serve as a chemotype control in GLP-1R signaling studies. Differential effects on β-arrestin recruitment, cAMP accumulation, or G-protein subtype bias, when compared to V-0219, may reveal linker- and core-dependent biased signaling at GLP-1R. Procurement alongside V-0219 as a matched comparator pair is recommended for pathway-selective pharmacology experiments.

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